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Compound of Interest

Compound Name: Pabsa

Cat. No.: B1241153 Get Quote

Disclaimer: The term "Pabst" is not commonly associated with a specific toxicological agent in

publicly available scientific literature. This guide assumes the query refers to Para-

Aminobenzoic Acid (PABA), a compound historically used in sunscreens and as a dietary

supplement.

Executive Summary
Para-Aminobenzoic Acid (PABA) is an organic compound that plays a role in the synthesis of

folate in bacteria.[1] While generally considered to have low toxicity, high doses have been

associated with adverse effects in animal studies, including liver and gastrointestinal issues.[2]

Allergic reactions, particularly contact dermatitis, have also been reported.[3] This document

provides a consolidated overview of preliminary toxicity data for PABA, detailing experimental

protocols and summarizing key quantitative findings to support further research and drug

development.

Acute Toxicity
Acute toxicity studies evaluate the effects of a single, high-dose exposure to a substance. For

PABA, these studies have been conducted across several mammalian species.

Quantitative Data: Acute Toxicity
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Species
Route of
Administration

LD50 (Median
Lethal Dose)

Observed
Toxic Signs

Reference

Dog Oral 2.0 g/kg

Tremors,

weakness,

vomiting,

convulsions,

acute gastro-

enteritis with

hemorrhages,

acute liver

necrosis.

[3][4]

Mouse Oral >1.0 g/kg

Weakness, loss

of normal

posture, death

within hours.

[4]

Rat Oral >1.4 g/kg

Generally well-

tolerated in

single doses.

[2]

Experimental Protocol: Acute Oral Toxicity (General)
A generalized protocol for determining acute oral toxicity, based on common methodologies, is

as follows:

Objective: To determine the median lethal dose (LD50) of PABA following a single oral

administration.

Species/Strain: Mice, rats, or dogs (strain often unspecified in older studies).[4]

Group Size: Typically 5-10 animals per dose group for rodents; 1-3 for dogs.[4]

Methodology:

Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of 5 days.

Fasting: Animals are fasted overnight prior to dosing.
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Dose Administration: The test substance (PABA) is administered once by oral gavage. A

range of dose levels is used across different groups.

Observation: Animals are observed for clinical signs of toxicity and mortality. Observations

are frequent on the day of dosing and at least daily thereafter for up to 14 days.[5]

Necropsy: A gross necropsy is performed on all animals that die during the study and on all

surviving animals at the end of the observation period.

Endpoint: The primary endpoint is mortality, from which the LD50 is calculated. Other

endpoints include clinical signs of toxicity and gross pathological findings.[4]

Sub-Chronic and Repeated Dose Toxicity
Sub-chronic studies assess the effects of repeated exposure over a period, typically 90 days, to

identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[6]

Quantitative Data: Repeated Dose Toxicity
Species Route Duration

Dose
Levels

Key
Findings

NOAEL
Referenc
e

Rat Oral ~1 month
1.4

g/kg/day

No

inhibition of

growth or

pathologic

al changes

noted.

Not

explicitly

stated, but

high

tolerance

observed.

[2]

Human

(Case

Reports)

Oral
4 weeks - 2

months
12 g/day

Evidence

of hepatic

injury

(elevated

transamina

ses).

Not

applicable.
[4]

Experimental Protocol: 90-Day Oral Toxicity Study
(Rodent Model)
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This protocol is based on OECD Test Guideline 408 for repeated dose 90-day oral toxicity

studies.

Objective: To characterize the toxicity profile of PABA following repeated daily oral

administration for 90 days and to determine the NOAEL.

Species/Strain: Wistar or Sprague-Dawley rats.

Group Size: At least 10 males and 10 females per dose group.

Methodology:

Dose Groups: At least three dose levels of PABA and a concurrent control group (vehicle

only) are used.

Administration: The test substance is administered daily by oral gavage for 90 consecutive

days.

Observations:

Clinical Signs: Daily observations for signs of toxicity.

Body Weight & Food Consumption: Measured weekly.

Clinical Pathology: Hematology and clinical chemistry parameters are analyzed at the end

of the study.

Ophthalmology: Examinations are performed prior to dosing and at termination.

Pathology:

Gross Necropsy: Full necropsy performed on all animals.

Organ Weights: Key organs are weighed.

Histopathology: A comprehensive set of tissues from all control and high-dose animals is

examined microscopically.
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Endpoint: The primary endpoints are the incidence and severity of toxicological effects, from

which a NOAEL is determined.

Genotoxicity and Mutagenicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA. While specific,

comprehensive genotoxicity data for PABA is not extensively detailed in the provided search

results, the general approach to testing is well-established.

Experimental Protocol: Bacterial Reverse Mutation Test
(Ames Test)
The Ames test is a widely used method to assess a substance's potential to cause gene

mutations.[7]

Objective: To evaluate the mutagenic potential of PABA by its ability to induce reverse

mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) are used, which have

pre-existing mutations in the histidine operon.

Metabolic Activation: The test is conducted with and without a metabolic activation system

(S9 fraction from rat liver) to mimic mammalian metabolism.[7]

Exposure: Tester strains are exposed to various concentrations of PABA on a minimal agar

plate lacking histidine.

Incubation: Plates are incubated for 48-72 hours.

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the

number of revertant colonies (bacteria that have mutated back to a state of histidine

synthesis) compared to the negative control.[7]

Signaling Pathways and Mechanisms of Toxicity
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The precise signaling pathways for PABA-induced toxicity are not well-defined in the literature.

However, high doses leading to liver injury in case reports suggest potential interference with

hepatic metabolic pathways.[4] In some contexts, particularly with derivatives like PABA/NO,

toxicity has been linked to nitrosative stress and the activation of the Unfolded Protein

Response (UPR) in the endoplasmic reticulum.[8]

Visualizations
Diagram 1: Generalized Workflow for Acute Oral Toxicity
Study
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Caption: Generalized workflow for an acute oral toxicity study.
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Diagram 2: Logical Flow for Genotoxicity Assessment
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Caption: Logical decision flow for an initial genotoxicity screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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